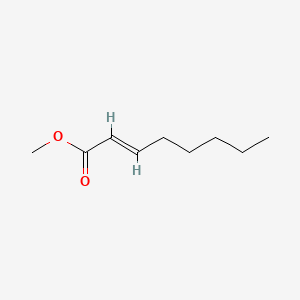![molecular formula C15H16O10 B3029706 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 75872-12-7](/img/structure/B3029706.png)
6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one , also known as a flavonoid, belongs to a class of organic compounds.
- Flavonoids are characterized by their structure based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursor.
- The term “flavonoids” encompasses various subclasses, including flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers.
- Originally restricted to natural products, the term is also applied to synthetic compounds related to them.
Synthesis Analysis
- Unfortunately, I do not have access to specific research papers or proprietary synthesis methods for this compound. However, I can provide general insights into flavonoid synthesis.
- Flavonoids are often biosynthesized in plants through the phenylpropanoid pathway. Key steps include:
- Phenylalanine Conversion : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
- Chalcone Synthase (CHS) : CHS catalyzes the condensation of three molecules of malonyl-CoA with one molecule of cinnamoyl-CoA to form chalcone.
- Flavonoid Hydroxylation and Glycosylation : Various enzymes introduce hydroxyl groups and sugar moieties to form diverse flavonoids.
- The specific synthesis of 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one would require detailed experimental procedures from scientific literature.
Molecular Structure Analysis
- The molecular formula of this compound is C15H14O8 .
- Let’s examine its structural features:
- Chromenone Core : The compound contains a chromenone (benzopyranone) core, which is a flavonoid scaffold.
- Hydroxyl Groups : There are multiple hydroxyl groups (OH) attached to the chromenone ring.
- Glycosidic Bond : The compound has a glycosidic bond, indicated by the presence of an oxan-2-yl group.
- Stereochemistry : The compound has stereocenters at positions 2, 3, 4, 5, and 6.
- Hydroxymethyl Group : The hydroxymethyl group is attached to position 6 of the chromenone ring.
- Substituent : The compound has a substituent at position 7, which is derived from the oxan-2-yl group.
- Isomerism : The stereochemistry and arrangement of hydroxyl groups contribute to the compound’s isomeric forms.
Chemical Reactions Analysis
- Without specific experimental data, I cannot provide detailed chemical reactions for this compound.
- However, flavonoids can undergo various reactions, including oxidation, glycosylation, and polymerization.
- Oxidation : Flavonoids can be oxidized by enzymes or chemical agents, leading to the formation of quinones or other derivatives.
- Glycosylation : Enzymes add sugar moieties (glucose, rhamnose, etc.) to hydroxyl groups, forming glycosides.
- Polymerization : Flavonoids can polymerize under certain conditions, forming oligomers or larger structures.
Propriétés
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erioside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
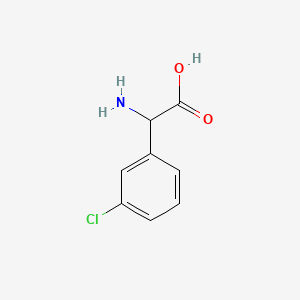
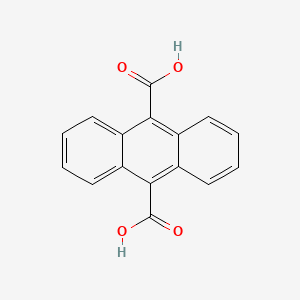
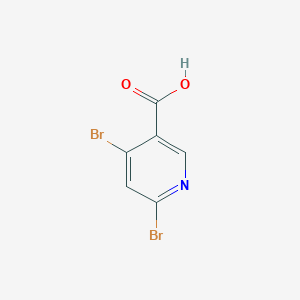
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)
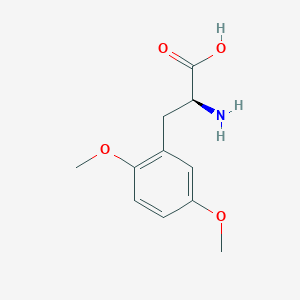

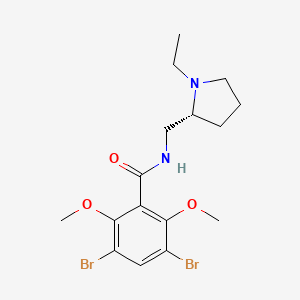
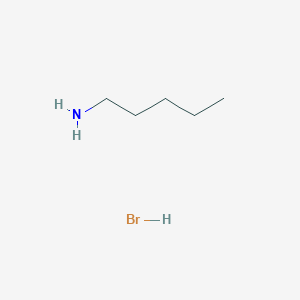
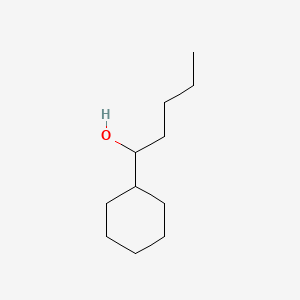
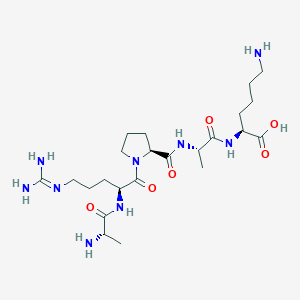
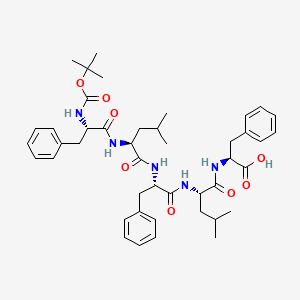
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
